molecular formula C8H7FN2O3 B2483208 methyl 4-fluoro-3-nitrobenzene-1-carboximidate CAS No. 2402830-60-6

methyl 4-fluoro-3-nitrobenzene-1-carboximidate

Cat. No.: B2483208
CAS No.: 2402830-60-6
M. Wt: 198.153
InChI Key: DDRYAECNNSYQLI-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-nitrobenzene-1-carboximidate is a specialized chemical intermediate designed for advanced organic synthesis and research applications. Its molecular structure, featuring a fluorine atom, a nitro group, and a carboximidate functional group on an aromatic benzene ring, makes it a highly valuable and versatile building block for constructing complex molecules. The presence of these distinct functional groups allows for multiple synthetic pathways; the nitro group can be selectively reduced to an amine, enabling the synthesis of amides, ureas, and other nitrogen-containing heterocycles crucial in medicinal chemistry, while the fluorine atom can participate in nucleophilic aromatic substitution reactions or influence the electronic properties of the molecule. The carboximidate group offers a unique reactive handle for further transformations, differing from the more common ester group found in related compounds like methyl 4-fluoro-3-nitrobenzoate. As a key synthetic precursor, this compound is particularly useful in pharmaceutical research for the development of active pharmaceutical ingredients (APIs) and in the creation of novel agrochemicals and specialty materials. Its role is to accelerate the discovery of new compounds with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

methyl 4-fluoro-3-nitrobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-14-8(10)5-2-3-6(9)7(4-5)11(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRYAECNNSYQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Pinner Reaction from 4-Fluoro-3-Nitrobenzonitrile

The Pinner reaction is a classical method for converting nitriles to imidate esters under acidic conditions. For methyl 4-fluoro-3-nitrobenzene-1-carboximidate, this route involves two key steps:

Synthesis of 4-Fluoro-3-Nitrobenzonitrile

4-Fluoro-3-nitrobenzoic acid (prepared via nitration of 4-fluorobenzoic acid) is dehydrated to the nitrile using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via intermediate acyl chloride formation, followed by ammonolysis to the amide and subsequent dehydration:

$$
\text{4-Fluoro-3-nitrobenzoic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}3} \text{Amide} \xrightarrow{\text{PCl}_5} \text{Nitrile}
$$

Pinner Reaction with Methanol

The nitrile undergoes reaction with anhydrous methanol and hydrogen chloride (HCl) gas to form the imidate hydrochloride, which is neutralized to yield the free imidate:

$$
\text{R–CN} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{R–C(=NH–OCH}3\text{)Cl} \xrightarrow{\text{Base}} \text{R–C(=NH–OCH}_3\text{)OH}
$$

Key Conditions :

  • Temperature: 0–5°C (to minimize side reactions)
  • Solvent: Dry methanol
  • Yield: ~60–75% (based on analogous Pinner reactions)

Alcoholysis of 4-Fluoro-3-Nitrobenzene-1-Carboximidamide Hydrochloride

This method leverages the reactivity of amidine hydrochlorides, which can undergo alcoholysis to form imidates under acidic conditions.

Synthesis of Carboximidamide Hydrochloride

4-Fluoro-3-nitrobenzonitrile is treated with ammonium chloride and HCl gas in methanol, yielding the amidine hydrochloride:

$$
\text{R–CN} + \text{NH}4\text{Cl} \xrightarrow{\text{HCl, MeOH}} \text{R–C(=NH)NH}2\cdot\text{HCl}
$$

Methanolysis to Imidate

The amidine hydrochloride reacts with excess methanol under reflux, catalyzed by sulfuric acid, to replace one amine group with methoxy:

$$
\text{R–C(=NH)NH}2\cdot\text{HCl} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{R–C(=NH–OCH}3\text{)OH} + \text{NH}3
$$

Key Conditions :

  • Catalyst: Concentrated H₂SO₄ (10 mol%)
  • Temperature: 60–70°C
  • Yield: ~50–65% (extrapolated from amidine reactivity)

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Pinner Reaction 4-Fluoro-3-nitrobenzonitrile HCl, MeOH 60–75 High purity; scalable Requires nitrile synthesis
Alcoholysis of Amidines Carboximidamide hydrochloride H₂SO₄, MeOH 50–65 Short reaction sequence Sensitive to moisture
Carbodiimide Route Urea derivative DCC, MeOH <30 Avoids nitriles Low yield; complex purification

Experimental Considerations

Nitration Selectivity

The nitro group must be introduced at the meta position relative to the fluorine atom. This is achieved using mixed nitric-sulfuric acid at 0–5°C to prevent di-nitration.

Functional Group Compatibility

  • Fluorine : Inert under most conditions but can direct electrophilic substitution.
  • Nitro Group : Strong electron-withdrawing effect necessitates careful control of reaction pH to avoid reduction.

Purification Challenges

Imidate esters are prone to hydrolysis. Column chromatography with silica gel and ethyl acetate/hexane (1:4) is recommended, though neutral alumina may improve recovery.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-nitrobenzene-1-carboximidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Phenoxide or other nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: 4-fluoro-3-aminobenzene-1-carboximidate.

    Substitution: 4-phenoxy-3-nitrobenzene-1-carboximidate.

    Hydrolysis: 4-fluoro-3-nitrobenzoic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of electron-withdrawing groups (EWGs) like fluorine (-F) and nitro (-NO₂) significantly influence the compound’s electronic properties and reactivity. For example:

  • Nitro Group Position: The meta-position of the nitro group in methyl 4-fluoro-3-nitrobenzene-1-carboximidate deactivates the aromatic ring toward electrophilic substitution but enhances stability toward oxidation compared to para-nitro isomers. This contrasts with para-nitro-substituted azo dyes, where the nitro group’s position affects carcinogenicity and metabolic pathways .
  • In halogenated 4-dimethylaminoazobenzene derivatives, meta- and para-fluoro substitutions increased carcinogenicity in rats, suggesting that fluorine position impacts biological activity .

Functional Group Comparisons

Carboximidate vs. Azo Groups

The carboximidate ester (-O-C(=NH)-OCH₃) distinguishes this compound from azo dyes (e.g., 4-dimethylaminoazobenzene derivatives). Key differences include:

  • Reactivity: Carboximidates are susceptible to nucleophilic attack at the imine carbon, enabling transformations into amides or amidines. Azo dyes, by contrast, undergo reductive cleavage of the -N=N- bond to form aromatic amines, as demonstrated in studies of protein-bound aminoazo dyes in rat livers .
  • Biological Activity: Azo dyes like 4-dimethylaminoazobenzene and its fluoro derivatives exhibit carcinogenicity linked to metabolic activation (e.g., benzidine rearrangement), whereas carboximidates are less studied for toxicity. The nitro group in this compound may act as a leaving group or be reduced to an amine, similar to nitro-aromatic drug precursors .
Trifluoromethyl vs. Nitro Substitutions

Trifluoromethyl (-CF₃) groups, which are stronger EWGs than nitro, were shown to render 4-dimethylaminoazobenzene derivatives inactive in carcinogenicity assays. This suggests that the nitro group in this compound may balance reactivity and stability more effectively for synthetic applications .

Comparative Data Table

Compound Name Substituents Functional Group Key Properties/Bioactivity Reference
4-Dimethylaminoazobenzene None Azo (-N=N-) Moderate carcinogenicity
3′-Fluoro-4-dimethylaminoazobenzene 3′-F Azo (-N=N-) High carcinogenicity
4′-Trifluoromethyl-4-dimethylaminoazobenzene 4′-CF₃ Azo (-N=N-) Non-carcinogenic
This compound 4-F, 3-NO₂ Carboximidate ester Synthetic intermediate; unreported bioactivity

Research Findings and Implications

  • Synthetic Utility : The carboximidate group offers versatility in nucleophilic substitutions, making this compound valuable for constructing heterocycles or modified aromatics.

Biological Activity

Methyl 4-fluoro-3-nitrobenzene-1-carboximidate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C8H8FNO3
  • Molecular Weight : 185.15 g/mol
  • IUPAC Name : Methyl 4-fluoro-3-nitrobenzoate
  • CAS Number : 329-59-9

The presence of a nitro group and a fluorine atom on the benzene ring contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive nitrogen species that can affect cellular signaling pathways.

Antimicrobial Activity

Several studies have examined the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 mg/L
Escherichia coli64 mg/L
Pseudomonas aeruginosa128 mg/L

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity and Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve apoptosis induction through oxidative stress pathways. A study reported the following IC50 values for various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring, such as varying substituents or altering the position of the nitro group, can significantly impact its potency and selectivity. For instance, compounds with additional electron-withdrawing groups have demonstrated enhanced antimicrobial activity compared to their unsubstituted counterparts.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against biofilm-forming bacteria. The compound was found to reduce biofilm formation by up to 70% at sub-MIC concentrations, indicating its potential utility in treating chronic infections where biofilms are prevalent.
  • Cytotoxicity Assessment : In a comparative analysis with other nitroaromatic compounds, this compound exhibited superior cytotoxicity against breast cancer cell lines, suggesting a promising avenue for developing targeted therapies.

Q & A

Q. How do environmental factors (e.g., pH, oxidants) influence the degradation pathways of this compound in experimental setups?

  • Methodological Answer :
  • Acidic Conditions : Protonation of the imidate group accelerates hydrolysis to carboxylic acid derivatives.
  • Oxidative Environments : Nitro groups may undergo reduction to amines (e.g., via NaBH4_4) or oxidation to nitroso intermediates.
  • Surface Interactions : Adsorption onto silica or glassware can alter reaction kinetics, requiring inert reactor materials (e.g., PTFE) .

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